molecular formula C7H10OS B1584167 (Furfurylthio)ethane CAS No. 2024-70-6

(Furfurylthio)ethane

Cat. No. B1584167
CAS RN: 2024-70-6
M. Wt: 142.22 g/mol
InChI Key: WGQJSONNMGREEA-UHFFFAOYSA-N
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Description

2-[(Ethylthio)methyl]furan, also known as (furfurylthio)ethane or ethyl furfuryl sulfide, belongs to the class of organic compounds known as heteroaromatic compounds . It is a colorless liquid .

Scientific Research Applications

Catalytic Reactions and Synthesis

  • The catalyzed reaction of furan derivatives with ethane-1,2-dithiol, involving (furfurylthio)ethane compounds, is explored in a study that examines the nucleophilic attack of a thiol group on a furan nucleus coordinated with boron trifluoride (Rindone & Scolastico, 1971).

Optical Properties and Materials Science

  • A study on the optical properties of furanic and thiophenic ethane-1,2-diones contributes to the understanding of the electronic properties of related compounds, which could have implications for (furfurylthio)ethane (Lukes et al., 2003).

Biomass Conversion and Fuel Synthesis

  • Research demonstrates the synthesis of furoins from biomass-derived furfural, using (furfurylthio)ethane as a precursor for biofuel production through cascade catalysis (Wegenhart et al., 2014).

Photocatalytic Upgrading

  • A study highlights the photocatalytic upgrading of biomass-derived intermediate chemicals to value-added products, demonstrating the transformation potential of (furfurylthio)ethane related compounds (Han et al., 2017).

Heterogeneously Catalyzed Reactions

  • The heterogeneously catalyzed reactions of carbohydrates for the production of furfural and hydroxymethylfurfural involve mechanisms that can be relevant to the understanding of (furfurylthio)ethane's reaction pathways (Karinen et al., 2011).

Antibacterial Studies

  • A study synthesizes a series of compounds related to (furfurylthio)ethane and investigates their antibacterial properties, suggesting potential biomedical applications (Holla et al., 2000).

properties

IUPAC Name

2-(ethylsulfanylmethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-2-9-6-7-4-3-5-8-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQJSONNMGREEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334131
Record name (Furfurylthio)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

185.00 to 187.00 °C. @ 760.00 mm Hg
Record name 2-[(Ethylthio)methyl]furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly
Record name 2-[(Ethylthio)methyl]furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(Furfurylthio)ethane

CAS RN

2024-70-6
Record name 2-[(Ethylthio)methyl]furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2024-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfuryl ethyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002024706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Furfurylthio)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURFURYL ETHYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM35UX3WZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-[(Ethylthio)methyl]furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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